1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide
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Description
1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H29N5O4S2 and its molecular weight is 491.63. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity Compounds with sulfonyl and piperidine structures have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of heterocyclic compounds based on pyrazole and containing a sulfonamido moiety has demonstrated potential as antibacterial agents. These compounds have been tested against various bacterial strains, showing moderate to high activities, indicating their utility in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Antitumor Activity Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a resemblance in structural complexity to the compound , has revealed potent cytotoxic activities against various cancer cell lines. These compounds, synthesized through reactions involving primary amines, have shown efficacy in in vivo models, suggesting their potential as leads for anticancer drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anti-inflammatory Agents The synthesis of novel piperidine derivatives and their evaluation as anti-inflammatory agents highlight the therapeutic potential of compounds with piperidine cores. Such research emphasizes the significance of structural modifications, including N-alkylation, in enhancing biological activity and selectivity, which could inform the development of new anti-inflammatory drugs (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S2/c1-33(30,31)26-11-8-17(9-12-26)22(29)24-21-18-14-32-15-19(18)25-27(21)13-20(28)23-10-7-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINHRILAPKSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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